2-(1-Amino-2-methylpropan-2-yl)bicyclo[3.1.0]hexan-2-ol
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Overview
Description
2-(1-Amino-2-methylpropan-2-yl)bicyclo[3.1.0]hexan-2-ol: is a bicyclic compound with a unique structure that includes both an amino group and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1-Amino-2-methylpropan-2-yl)bicyclo[3.1.0]hexan-2-ol can be achieved through a (3 + 2) annulation reaction. This involves the reaction of cyclopropenes with aminocyclopropanes using an organic or iridium photoredox catalyst under blue LED irradiation. This method provides good yields and is highly diastereoselective when using difluorocyclopropenes with a removable substituent on the cyclopropylaniline .
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxyl group in the compound can undergo oxidation to form a ketone.
Reduction: The amino group can be reduced to form an amine.
Substitution: The compound can undergo nucleophilic substitution reactions at the amino group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as halides or alkoxides can be used under basic conditions.
Major Products:
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of substituted derivatives at the amino group.
Scientific Research Applications
Chemistry: The compound serves as a valuable building block in organic synthesis, particularly in the development of sp3-rich chemical space .
Biology: Its unique structure makes it a potential candidate for studying biological interactions and mechanisms.
Industry: The compound can be used in the synthesis of complex organic molecules, which are valuable in various industrial applications.
Mechanism of Action
The mechanism by which 2-(1-Amino-2-methylpropan-2-yl)bicyclo[3.1.0]hexan-2-ol exerts its effects is not well-documented. its structural features suggest that it may interact with biological targets through hydrogen bonding and hydrophobic interactions. The amino and hydroxyl groups can participate in various biochemical pathways, potentially affecting enzyme activity and receptor binding.
Comparison with Similar Compounds
Bicyclo[2.1.1]hexane derivatives: These compounds share a similar bicyclic structure but differ in the positioning and types of functional groups.
Bicyclo[3.1.0]hexan-2-ol derivatives: These compounds have similar core structures but may have different substituents, such as different alkyl or aryl groups.
Uniqueness: 2-(1-Amino-2-methylpropan-2-yl)bicyclo[3.1.0]hexan-2-ol is unique due to the presence of both an amino group and a hydroxyl group on the bicyclic framework. This dual functionality provides versatility in chemical reactions and potential biological activities.
Properties
Molecular Formula |
C10H19NO |
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Molecular Weight |
169.26 g/mol |
IUPAC Name |
2-(1-amino-2-methylpropan-2-yl)bicyclo[3.1.0]hexan-2-ol |
InChI |
InChI=1S/C10H19NO/c1-9(2,6-11)10(12)4-3-7-5-8(7)10/h7-8,12H,3-6,11H2,1-2H3 |
InChI Key |
BMWDTJRQESOFFI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CN)C1(CCC2C1C2)O |
Origin of Product |
United States |
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